5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine
Overview
Description
5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine is a heterocyclic compound with the molecular formula C7H7ClN2O.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its activity .
Biochemical Pathways
Similar compounds have been shown to influence various cellular pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
The compound’s interaction with its targets likely leads to changes in cellular processes, potentially influencing cell growth, signaling, or metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine . These factors could include pH, temperature, and the presence of other molecules in the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropropionyl chloride with an appropriate amine, followed by cyclization in the presence of a base . The reaction conditions often include:
Solvents: Common solvents used include petroleum ether and toluene.
Catalysts: Catalysts such as aluminum chloride and sulfuric acid are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines, thiols, and alcohols are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazine and pyridazinone share structural similarities with 5-Chloro-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds also share some structural features and biological activities.
Uniqueness
Its chlorine substitution and oxazine ring make it particularly interesting for further research and development .
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-7-6-5(1-2-10-7)9-3-4-11-6/h1-2,9H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQGIMGORJDQCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CN=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857270 | |
Record name | 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260665-77-7 | |
Record name | 5-Chloro-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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